2-Bromo-3-fluoro-6-methylbenzoic acid
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Overview
Description
2-Bromo-3-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
2-Bromo-3-fluoro-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 3-bromo-2-methylbenzoic acid, have been used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that brominated and fluorinated benzoic acids can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-6-methylbenzoic acid typically involves the bromination and fluorination of 6-methylbenzoic acid. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 3-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Purification: The final product is purified through recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-fluoro-2-methylbenzoic acid: Similar structure but different substitution pattern.
2-Bromo-6-methylbenzoic acid: Lacks the fluorine atom.
3-Fluoro-6-methylbenzoic acid: Lacks the bromine atom.
Uniqueness
2-Bromo-3-fluoro-6-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of substituents makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-3-fluoro-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXYFCBTEVCONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427326-66-6 |
Source
|
Record name | 2-bromo-3-fluoro-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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